1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol
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Overview
Description
1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is a complex organic compound with a unique structure that includes a quinoline core, hydroxyethoxyethyl side chain, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol typically involves multiple steps. One common method includes the reaction of quinoline derivatives with hydroxyethoxyethyl groups under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of solvents, temperature control, and purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or side chains.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: Shares the hydroxyethoxyethyl group but has a different core structure.
2-[2-(1-Piperazinyl)ethoxy]ethanol: Similar side chain but different core structure.
Uniqueness
1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
922144-47-6 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-2,2,4-trimethylquinolin-7-ol |
InChI |
InChI=1S/C16H23NO3/c1-12-11-16(2,3)17(6-8-20-9-7-18)15-10-13(19)4-5-14(12)15/h4-5,10-11,18-19H,6-9H2,1-3H3 |
InChI Key |
FLVWGUCPPFFZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)O)CCOCCO)(C)C |
Origin of Product |
United States |
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